(E)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide
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Overview
Description
The compound “(E)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide” is a derivative of 6-bromobenzo[d]thiazol-2(3H)-one . It is a part of a series of new 6-bromobenzo[d]thiazol-2(3H)-one derived 1,2,3-triazole derivatives .
Synthesis Analysis
The synthesis of these compounds involves a 1,3-dipolar cycloaddition of 6-bromobenzo[d]thiazol-2(3H)-one with propargyl bromide and different aryl azides in a copper-catalyzed one-pot reaction .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include a 1,3-dipolar cycloaddition . This is a type of cycloaddition where a 1,3-dipole reacts with a dipolarophile to form a five-membered ring.Scientific Research Applications
Synthesis and Reactivity
- A study by Aleksandrov et al. (2017) focused on the synthesis of related compounds, exploring their electrophilic substitution reactions, such as nitration, bromination, formylation, and acylation (Aleksandrov et al., 2017).
- Another study by Aleksandrov et al. (2021) investigated similar compounds, examining their reactivity through various electrophilic substitution reactions (Aleksandrov et al., 2021).
Catalytic Activity
- Research by Karaca et al. (2015) described the synthesis of palladium complexes with tetrahydropyrimidin-2-ylidene ligands, demonstrating their moderate to high catalytic activities in the arylation of furans, thiophenes, and thiazoles (Karaca et al., 2015).
Molecular Characterization and Biological Activity
- A 2022 study by Cakmak et al. focused on the molecular and electronic characterization of a similar thiazole-based compound. Their research included antimicrobial activity tests against various microorganisms, showing promising results (Cakmak et al., 2022).
Inhibitors of Microbial Quorum Sensing
- Benneche et al. (2008) synthesized derivatives related to this compound and investigated their ability to interfere with microbial communication and biofilm formation (Benneche et al., 2008).
Synthesis of Derivatives with Antimicrobial Activities
- Hassan (2007) synthesized various substituted furan and pyrrole derivatives, some of which demonstrated promising antimicrobial activities (Hassan, 2007).
Design and Synthesis for Anticancer Properties
- Zhang et al. (2017) designed and synthesized benzo[d]thiazole-2-carboxamide derivatives, evaluating their cytotoxicity against cancer cell lines, with some compounds showing moderate to excellent potency (Zhang et al., 2017).
Future Directions
The future directions in the research of these compounds could involve further exploration of their cytotoxic and antibacterial activities . The development of novel chemotherapeutics, which selectively act on the target without the side effects, has become a primary objective of medicinal chemists .
Mechanism of Action
Mode of Action
Based on its structural similarity to other benzothiazole derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding and hydrophobic interactions .
Biochemical Pathways
Without specific target information, it’s challenging to determine the exact biochemical pathways affected by this compound. Benzothiazole derivatives have been associated with a variety of biological activities, including anti-tumor and anti-bacterial effects
Pharmacokinetics
The compound’s molecular structure suggests it may have good bioavailability due to its relatively small size and the presence of both polar and non-polar regions, which could facilitate absorption and distribution .
Result of Action
Some benzothiazole derivatives have shown cytotoxic activity against human cancer cell lines , suggesting that this compound may also have potential anti-cancer effects.
properties
IUPAC Name |
N-(6-bromo-3-ethyl-1,3-benzothiazol-2-ylidene)furan-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN2O2S/c1-2-17-10-6-5-9(15)8-12(10)20-14(17)16-13(18)11-4-3-7-19-11/h3-8H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMVOLCRMTFBSTD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)Br)SC1=NC(=O)C3=CC=CO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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